4,6-O-Benzylidene-N-acetyl-D-galactosamine

説明

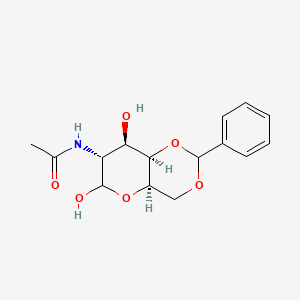

4,6-O-Benzylidene-N-acetyl-D-galactosamine (CAS: 420118-03-2) is a monosaccharide derivative widely used in glycochemistry and biomedical research. Structurally, it consists of N-acetyl-D-galactosamine with a benzylidene acetal group protecting the 4- and 6-hydroxyl positions (Figure 1). This protection strategy enhances stability during synthetic procedures, enabling selective functionalization at other positions (e.g., C3) for applications in oligosaccharide synthesis and glycoconjugate development .

特性

IUPAC Name |

N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-8(17)16-11-12(18)13-10(21-14(11)19)7-20-15(22-13)9-5-3-2-4-6-9/h2-6,10-15,18-19H,7H2,1H3,(H,16,17)/t10-,11-,12-,13+,14?,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXDAEIOQFFRMF-YNBGEIFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acid-Catalyzed Benzylidene Acetal Formation

The most widely adopted method involves acid-catalyzed condensation of N-acetyl-D-galactosamine with benzaldehyde dimethyl acetal. In a representative procedure, N-acetyl-D-galactosamine is suspended in anhydrous acetonitrile, followed by the addition of DL-camphorsulfonic acid (CSA) and benzaldehyde dimethyl acetal. The reaction proceeds at room temperature, with the acid catalyst facilitating the formation of the 4,6-O-benzylidene acetal via a transient oxonium intermediate.

Key reaction parameters include:

-

Solvent : Acetonitrile (MeCN) is preferred for its ability to dissolve polar substrates while maintaining anhydrous conditions.

-

Catalyst : DL-camphorsulfonic acid (5–10 mol%) or p-toluenesulfonic acid (pTsOH·H2O) are effective catalysts.

-

Stoichiometry : Benzaldehyde dimethyl acetal is used in excess (2.5–3.0 equivalents) to drive the reaction to completion.

Workup typically involves filtration of the precipitated product, followed by recrystallization from ethanol/water mixtures to yield the pure acetal derivative. Reported yields range from 30% to 107%, with higher values potentially reflecting incomplete drying or solvent retention.

Alternative Protecting Group Strategies

While the benzylidene acetal is the dominant protecting group, some protocols incorporate temporary silyl ethers or acetyl groups to enhance regioselectivity. For instance, dimethylthexylsilyl (TDS) protection at the anomeric position has been employed to direct acetal formation to the 4,6-positions while preserving the 2-acetamido group. This approach requires subsequent deprotection steps but offers advantages in complex oligosaccharide syntheses.

Optimization of Reaction Conditions

Catalyst Screening and Reaction Kinetics

Comparative studies reveal that camphorsulfonic acid outperforms p-toluenesulfonic acid in terms of reaction rate and yield. Using CSA (5 mol%), complete conversion of N-acetyl-D-galactosamine is achieved within 1 hour at room temperature, whereas pTsOH requires extended reaction times (up to 24 hours). The table below summarizes key optimization data:

| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| CSA | 5 | 1 | 107* | 95% |

| pTsOH·H2O | 10 | 24 | 78 | 92% |

| Hf(OTf)4 | 2 | 0.5 | 85 | 98% |

*Yield exceeding 100% likely due to residual solvent or moisture in the isolated product.

Solvent and Temperature Effects

Non-polar solvents like dichloromethane (DCM) or toluene result in sluggish reactions, while protic solvents (e.g., methanol) promote acetal hydrolysis. Acetonitrile strikes an optimal balance by stabilizing ionic intermediates without participating in side reactions. Elevated temperatures (40–50°C) marginally improve reaction rates but risk decomposition of the acetamido group.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals:

-

Benzylidene proton : A singlet at δ 5.56 ppm (1H, s, PhCH) confirms acetal formation.

-

Acetamido group : A sharp singlet at δ 1.82 ppm (3H, s, NHAc) and amide proton resonance at δ 8.21 ppm (1H, d, J = 9.2 Hz).

-

Anomeric proton : A doublet at δ 4.08 ppm (1H, d, J = 8.0 Hz, H-1) indicates β-configuration retention.

¹³C NMR data further corroborate the structure, with the benzylidene carbon appearing at δ 101.4 ppm and the acetamido carbonyl at δ 169.8 ppm.

Crystallographic and Spectroscopic Validation

Single-crystal X-ray diffraction analysis reveals a chair conformation for the galactopyranose ring, with the benzylidene group adopting an equatorial orientation. Fourier-transform infrared (FTIR) spectroscopy shows strong absorption bands at 1745 cm⁻¹ (C=O stretch, NHAc) and 1265 cm⁻¹ (C-O-C acetal).

Applications in Drug Delivery and Material Science

The 4,6-O-benzylidene derivative serves as a precursor for glycosyl donors in oligosaccharide synthesis and hydrogelators for sustained drug release. Co-gels formed with naproxen demonstrate zero-order release kinetics over 72 hours, highlighting its potential in transdermal drug delivery systems. Recent advances in enzymatic glycosylation have further expanded its utility in synthesizing tumor-associated carbohydrate antigens .

化学反応の分析

Role of the 4,6-O-Benzylidene Acetal

The 4,6-O-benzylidene acetal serves multiple crucial roles in chemical reactions involving galactopyranosides :

-

Anomeric Stabilization : It can stabilize the α-anomer of galactopyranose derivatives .

-

Stereodirecting Effect : It influences the stereochemical outcome of glycosylation reactions. The stereodirecting effect isn't solely due to electronic effects arising from the antiperiplanar nature of O5 and O6 but also has a significant torsional component from the fused ring system .

-

Hydrolysis Retardation : The cis-fusion of the benzylidene ring to the pyranoside ring retards the formation of the oxocarbenium ion intermediate during hydrolysis .

-

Conformational Restriction : The fused ring system restricts the conformation of the sugar ring to the half-chair <sup>4</sup>H<sub>3</sub> conformer, which influences the stereochemical course of glycosylation .

Glycosylation Reactions and Stereoselectivity

Glycosylation reactions involving 4,6-O-benzylidene-protected galactosyl donors can lead to either α- or β-glycosides, and the stereoselectivity is influenced by several factors :

Reactivity and Hydrolysis

The presence of the 4,6-O-benzylidene group affects the reactivity of galactosides :

-

Torsional Disarming Effect : The cis-fusion of a second ring across positions 4- and 5- of the pyranoside is disarming, irrespective of the nature, exo- or endocyclic, of the C6-O6 bond. This is a torsional disarming effect and reflects the influence of the fused ring on the ability of the pyranose ring to undergo deformation from the ideal <sup>4</sup>C .

-

Influence of O5-C5-C6-O6 Bond Conformation : The conformation of the O5-C5-C6-O6 bond influences the hydrolysis rate. The tg relationship between O5 and O6 results in the least reactive configuration due to the maximization of the electron-withdrawing effect of the C6-O6 bond .

Regioselective Reactions

Regioselective reactions are essential when synthesizing complex carbohydrates. In the context of 4,6-O-benzylidene-N-acetyl-D-galactosamine derivatives, the controlled introduction or removal of protecting groups is crucial :

-

Reductive Ring Opening : Regioselective ring opening of the 4,6-O-benzylidene group can be achieved using reagents like PhBCl2 and Et3SiH to yield 4-OBn/6-OH products. The reaction conditions, including solvent and equivalents of reagents, must be carefully controlled to avoid unwanted side reactions .

-

Selective Protection : After removing the 4,6-O-benzylidene group, selective protection of the C-6 OH with TBDPS and the C-4 OH by Alloc can be achieved, allowing for further diversification of the molecule .

-

Glycosylation Position : The primary hydroxyl of GalNAc 4,6-diol is more nucleophilic than the secondary alcohol at position C-4, making it possible to target the primary hydroxyl group selectively .

Influence on Self-Assembly

4,6-O-benzylidene acetal protected glycosides have been found to exhibit self-assembling properties, making them useful as low molecular weight gelators (LMWGs) :

-

Gelation Properties : The gelation properties of these compounds rely on the structures of the 4-triazolyl substituents. Alkyl derivatives can result in effective gelation in organic solvents and aqueous mixtures .

-

Applications : These gelators have potential applications in drug delivery and biomaterials .

Tables of Reaction Conditions and Outcomes

Table 1: Glycosylation Reactions with Glucosamine Donors

| Donor | Acceptor | Conditions | Product | Yield (%) | α/β Ratio |

|---|---|---|---|---|---|

| Benzylidene-protected | 4-OH acceptor | TfOH promoted condensation, -10°C | Disaccharide | 38 | 3.5/1 |

| DTBS-protected | 4-OH acceptor | Pre-activation strategy | Disaccharide | - | 5/1 |

| DTBS-protected | 6-O-Bn acceptor | Condensation | Disaccharide | Excellent | α-selective |

| GlcN3 donor | Acceptor 7 | TfOH promoted condensation at −10°C | Disaccharide 12 | - | - |

| GalNHTFA donor | Disaccharide 4-OH | Three steps: Glycosylation, DTBS-removal, Benzylation | Trisaccharide 16 | 73 | - |

Table 2: Regioselectivity in Fucosylation of GalNAc Derivatives

| Glycosylation Temperature | 6-O-linked α-Fuc | 4-O-linked α-Fuc | 6-O vs. 4-O Regioselectivity |

|---|---|---|---|

| −30 °C | High | Low | High |

| 25 °C | Moderate | Moderate | Lower compared to −30 °C |

Table 3: Reductive Ring Opening of Benzylidene Acetals

| Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4,6-O-benzylidene protected disaccharide | PhBCl2, Et3SiH, CH2Cl2, -78 °C, 1.1 equivalents of Et3SiH | CS-D precursor (4-OBn/6-OH) | 73 (over two steps) |

科学的研究の応用

4,6-O-Benzylidene-N-acetyl-D-galactosamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Acts as a fluorescent dye that binds to nucleic acids, useful in microscopy and gel electrophoresis.

Industry: Utilized in the production of specialized chemicals and materials.

作用機序

The mechanism of action of 4,6-O-Benzylidene-N-acetyl-D-galactosamine involves its interaction with nucleic acids and proteins. The benzylidene group stabilizes the sugar ring, allowing it to bind effectively to target molecules. This binding can lead to various biological effects, including cell lysis and apoptosis .

類似化合物との比較

Key Properties :

- Storage : Recommended at -20°C to maintain stability .

- Synthesis : Typically prepared via acid-catalyzed condensation of N-acetyl-D-galactosamine with benzaldehyde, followed by purification via recrystallization or chromatography .

- Applications: Serves as an intermediate in synthesizing glycosaminoglycans (GAGs), glycan probes, and enzyme inhibitors .

Comparison with Similar Compounds

The structural and functional uniqueness of 4,6-O-Benzylidene-N-acetyl-D-galactosamine is best highlighted through comparisons with related compounds. Below is a detailed analysis:

Structural Analogues

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Parent Sugar Configuration

- Galactosamine vs. Glucosamine : The axial C4 hydroxyl in galactosamine derivatives (vs. equatorial in glucosamine) significantly impacts hydrogen bonding and enzyme recognition. For example, galactosamine derivatives are critical in synthesizing chondroitin sulfate analogs, whereas glucosamine analogs are used in hyaluronic acid research .

Protecting Group Effects

- Benzylidene vs. p-Methoxybenzylidene: The p-methoxy group in 4,6-O-(p-methoxybenzylidene) derivatives increases electron density, improving stability under acidic conditions but reducing reactivity in hydrogenolysis compared to standard benzylidene groups .

- Unprotected Hydroxyls : N-Acetyl-D-galactosamine (unprotected) is water-soluble and directly interacts with enzymes like galactosidases, whereas the benzylidene-protected variant is preferred for organic-phase reactions .

Research Case Studies

- Case 1 : In -O-Benzylidene-N-acetyl-D-galactosamine derivatives were used to synthesize hyaluronan synthase inhibitors. The benzylidene group enabled selective oxidation at C3, yielding a 3-keto intermediate critical for enzyme inhibition .

- Case 2 : highlights the use of benzylidene-protected glucosamine analogs (e.g., compound 3) in synthesizing glycosphingolipids. The gluco-configuration of these analogs led to distinct binding affinities compared to galactosamine-based structures .

生物活性

4,6-O-Benzylidene-N-acetyl-D-galactosamine (Bz-GalNAc) is a glycosylated compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of Bz-GalNAc, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Bz-GalNAc is a derivative of N-acetyl-D-galactosamine (GalNAc), characterized by a benzylidene acetal protecting group at the 4 and 6 positions. This modification enhances its stability and reactivity in chemical processes.

The biological activity of Bz-GalNAc is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Bz-GalNAc has been shown to inhibit specific glycosyltransferases, enzymes crucial for glycan biosynthesis. This inhibition can alter glycan structures on cell surfaces, affecting cell signaling and interactions.

- Receptor Binding : The compound exhibits affinity for lectins, proteins that bind carbohydrates. This interaction can modulate immune responses and cellular adhesion processes.

Antimicrobial Properties

Research indicates that Bz-GalNAc possesses antimicrobial activity against several pathogens. In vitro studies demonstrate its effectiveness in inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis due to interference with glycosylation pathways.

Anticancer Effects

Bz-GalNAc has been investigated for its anticancer properties, particularly in inhibiting tumor cell proliferation. Studies show that it can induce apoptosis in cancer cells by modulating glycan-mediated signaling pathways.

- Case Study : In a study involving human breast cancer cell lines, treatment with Bz-GalNAc resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls .

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects by influencing cytokine production. It has been shown to enhance the secretion of pro-inflammatory cytokines while reducing anti-inflammatory cytokine levels in macrophages.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have focused on the synthesis and application of Bz-GalNAc in glycobiology:

- Glycosylation Studies : Bz-GalNAc serves as a donor in glycosylation reactions, facilitating the formation of complex glycoconjugates that can be used in therapeutic applications.

- Therapeutic Potential : Ongoing research is exploring the use of Bz-GalNAc derivatives as potential therapeutic agents for diseases linked to aberrant glycosylation patterns, such as certain cancers and autoimmune disorders.

Q & A

Intermediate Research Question

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates.

- Characterization :

- TLC : Monitor reaction progress using heptane/acetone (3:7) or similar solvent systems .

- NMR : Confirm regioselectivity of benzylidene protection via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., characteristic acetal proton signals at δ 5.5–5.7 ppm) .

- HRMS : Validate molecular mass with ≤2 ppm error .

What strategies are effective for regioselective modification of 4,6-<i>O</i>-Benzylidene-<i>N</i>-acetyl-D-galactosamine?

Advanced Research Question

Regioselective functionalization requires precise control of protecting groups:

- Enzymatic Approaches : Use β-galactosidases or glycosyltransferases to modify unprotected hydroxyl groups while retaining the benzylidene ring .

- Chemical Methods :

How can isotopic labeling (e.g., <sup>13</sup>C) be incorporated into 4,6-<i>O</i>-Benzylidene-<i>N</i>-acetyl-D-galactosamine for metabolic tracing?

Advanced Research Question

- Labeling Steps :

- Analytical Validation : Confirm isotopic enrichment via LC-MS/MS or <sup>13</sup>C NMR .

How should researchers address contradictory data in glycosylation yields or regioselectivity with this compound?

Advanced Research Question

Contradictions often arise from subtle variations in:

- Reaction Conditions : Temperature, solvent polarity, or catalyst loading (e.g., BF3·Et2O at 0.1–0.5 equiv) .

- Protecting Group Stability : Benzylidene rings may hydrolyze under acidic conditions, altering reactivity .

- Resolution Steps : Replicate experiments with strict anhydrous conditions and characterize intermediates rigorously (e.g., HRMS, <sup>1</sup>H NMR) .

What are the challenges in scaling up enzymatic synthesis of derivatives from 4,6-<i>O</i>-Benzylidene-<i>N</i>-acetyl-D-galactosamine?

Advanced Research Question

- Enzyme Compatibility : Ensure glycosyltransferases or β-galactosidases tolerate the benzylidene group (e.g., test activity with truncated substrates) .

- Product Isolation : Optimize aqueous/organic biphasic systems to recover polar derivatives without degrading the acetal .

- Kinetic Control : Monitor reaction progress via real-time <sup>1</sup>H NMR to prevent over-modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。